molecular formula C12H11BrN2 B1424064 N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine CAS No. 1219957-64-8

N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine

Cat. No. B1424064
M. Wt: 263.13 g/mol
InChI Key: ALWRPFMIVJFNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine (BMPPA) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a catalyst in organic synthesis, as a reagent in organic reactions, and as a fluorescent probe for the detection and imaging of various biological compounds. BMPPA has been used in a variety of lab experiments, such as the synthesis of organic molecules, the detection of proteins, and the study of enzymes and other biological processes.

Scientific Research Applications

Synthesis and Drug Development

  • "N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine" is integral in the synthesis of certain pharmaceutical compounds. For instance, it plays a role in the synthesis of Nilotinib, an antitumor agent (Wang Cong-zhan, 2009).
  • In the context of antiviral research, derivatives of this compound have been explored. 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which incorporate elements similar to "N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine", show potential as antiretroviral agents (D. Hocková et al., 2003).

Materials Science and Chemistry

  • In materials science, compounds related to "N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine" have been used in the synthesis of luminescent materials. For example, regioselective aromatic substitution reactions of cyclometalated Ir(III) complexes lead to substances with varying luminescence properties, indicating potential applications in light-emitting devices (S. Aoki et al., 2011).

Chemical Synthesis and Reactivity

  • The compound is also utilized in chemical reactions to produce various pyrimidine derivatives, demonstrating its versatility in organic synthesis. These derivatives have shown antimicrobial activity, highlighting their potential in developing new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).
  • Another application involves the synthesis of pyrrolo[1,2-a]quinoxalines, where "N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine" derivatives are used in condensation reactions to produce these heterocyclic compounds (L. M. Potikha & V. Kovtunenko, 2009).

properties

IUPAC Name

5-bromo-3-methyl-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRPFMIVJFNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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